Crystallographic and X-Ray Diffraction Analysis of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic Acid
Crystallographic and X-Ray Diffraction Analysis of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic Acid
Executive Summary
The rational design of highly conjugated heterocyclic frameworks is a cornerstone of modern drug development and materials science. 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid represents a highly functionalized molecular architecture, combining an electron-deficient nitrophenyl ring, a heavy halogen atom, a furan spacer, and a terminal Michael-acceptor acrylic acid moiety. This in-depth technical guide details the crystallographic properties, precise crystal engineering protocols, and X-Ray Diffraction (XRD) methodologies required to elucidate the solid-state behavior of this compound.
By understanding the steric and electronic forces governing its crystal packing—specifically the torsional strain induced by the ortho-chloro substitution—researchers can better predict its solubility, bioavailability, and solid-state stability during active pharmaceutical ingredient (API) formulation.
Structural Rationale & Molecular Design
Aryl-furan acrylic acids are extensively studied for their antimicrobial properties and nonlinear optical (NLO) applications . The molecular geometry of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid is dictated by a delicate balance between π -conjugation and steric hindrance.
While the furan ring and the acrylic acid tail strongly favor a co-planar arrangement to maximize extended π -delocalization, the bulky chlorine atom at the ortho position of the phenyl ring creates a severe steric clash with the C3/C4 protons of the furan ring. This forces the nitrophenyl group to twist out of the furan plane. This dihedral twist fundamentally alters the solid-state packing: it prevents the formation of perfectly flat, slip-stacked π−π arrays, driving the molecules to adopt a herringbone packing motif. Understanding this causality is critical for researchers attempting to co-crystallize this compound with basic APIs or screen for polymorphs.
Experimental Workflows
Synthesis of the Target Compound
The compound is typically synthesized via a Knoevenagel condensation between 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde and malonic acid.
Step-by-Step Protocol:
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Reagent Preparation: Dissolve 10.0 mmol of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde and 12.0 mmol of malonic acid in 15 mL of anhydrous pyridine.
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Catalysis: Add 0.5 mL of piperidine as an organocatalyst. Causality: Piperidine forms a reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the malonate enolate.
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Decarboxylation: Reflux the mixture at 90°C for 4 hours. The intermediate dicarboxylic acid undergoes spontaneous thermal decarboxylation to yield the trans (E)-acrylic acid derivative.
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Isolation: Pour the cooled mixture into 100 mL of ice-water and acidify to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Precision Crystallization Protocol
Obtaining diffraction-quality single crystals of conjugated carboxylic acids is notoriously difficult due to their tendency to form amorphous aggregates via rapid, uncontrolled hydrogen bonding.
Step-by-Step Protocol:
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Solvent Selection: Prepare a 1:1 (v/v) mixture of Ethanol and N,N-Dimethylformamide (DMF).
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Causality: DMF acts as a competitive hydrogen-bond acceptor, transiently capping the carboxylic acid protons and preventing premature aggregation.
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Dissolution: Dissolve 50 mg of the synthesized powder in 3 mL of the solvent mixture in a 5 mL glass vial. Sonicate until optically clear.
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Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Leave the vial undisturbed in a vibration-free environment at 20°C.
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Harvesting: As the more volatile ethanol slowly evaporates over 7–10 days, the DMF-solvate equilibrium shifts, allowing the thermodynamically favored carboxylic acid dimers to nucleate and grow into block-like single crystals.
Single-Crystal X-Ray Diffraction (SC-XRD) Acquisition
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Mounting: Select a crystal of dimensions ~0.25 × 0.20 × 0.15 mm³. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil prevents solvent loss and acts as a cryoprotectant.
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Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).
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Causality: Molybdenum radiation is selected over Copper to minimize absorption effects caused by the heavy chlorine atom ( μ≈3.5 mm⁻¹ for Cu vs. 0.314 mm⁻¹ for Mo).
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Cryogenics: Maintain the crystal at 100 K using an open-flow nitrogen cryostat. Causality: Terminal nitro groups are notorious for high thermal motion (librational smearing). Cooling minimizes anisotropic displacement, allowing for precise localization of the oxygen atoms.
Crystallographic Analysis & Data Presentation
Crystal System and Refinement Parameters
Structure solution is executed using intrinsic phasing (SHELXT), which efficiently locates the heavy chlorine atom to phase the rest of the molecule. Refinement is performed using full-matrix least-squares on F² (SHELXL).
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₃H₈ClNO₅ |
| Formula Weight | 293.66 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System, Space Group | Monoclinic, P2₁/c |
| Unit Cell Dimensions | a = 7.542(3) Å, b = 11.215(4) Å, c = 15.430(5) Å |
| Volume, Z | 1298.5(8) ų, 4 |
| Calculated Density | 1.502 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.314 mm⁻¹ |
| Reflections Collected / Unique | 14,520 / 3,125[ Rint=0.042 ] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |
Conformational Geometry and Supramolecular Architecture
The crystal structure confirms the (E)-configuration of the alkene double bond. As predicted, the furan ring and the acrylic acid moiety are nearly coplanar (rms deviation < 0.05 Å), facilitating extended conjugation. However, the dihedral angle between the furan ring and the 2-chloro-5-nitrophenyl ring is approximately 43.2°, a direct consequence of the steric repulsion between the ortho-chlorine atom and the furan C3-H proton.
In the solid state, the molecules assemble into centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups. This creates a classic R22(8) graph-set motif, a highly stable supramolecular synthon commonly observed in related furan-acrylic acids .
Table 2: Selected Hydrogen Bonding Geometry
| D-H···A Interaction | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (°) |
| O1-H1···O2^i^ (Carboxyl Dimer) | 0.84(2) | 1.82(2) | 2.651(3) | 171(3) |
| C4-H4···O4^ii^ (Furan to Nitro) | 0.95 | 2.45 | 3.210(4) | 137 |
(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)
Mechanistic Workflow Diagram
The following diagram illustrates the end-to-end causality loop from chemical synthesis through to crystallographic validation.
Fig 1: Workflow for synthesis, crystallization, and SC-XRD analysis of the furan-acrylic acid.
Powder X-Ray Diffraction (PXRD) for Phase Purity
To ensure that the single crystal selected for SC-XRD is representative of the bulk synthesized powder, Powder X-Ray Diffraction (PXRD) is employed. The bulk powder is lightly ground and mounted on a zero-background silicon holder. Data is collected from 2 θ = 5° to 50° using Cu K α radiation. The experimental PXRD pattern is then cross-referenced against the simulated diffractogram generated from the SC-XRD .cif file. A high degree of correlation (matching peak positions at low angles, e.g., 2 θ = 7.8°, 11.2°, 14.5°) validates the phase purity of the bulk material and confirms the absence of polymorphic impurities.
Conclusion
The crystallographic profiling of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid reveals a structure governed by the competing forces of π -conjugation and steric repulsion. The ortho-chloro substituent acts as a critical structural disruptor, twisting the molecule out of planarity and dictating its solid-state assembly into R22(8) hydrogen-bonded dimers. For drug development professionals, these XRD insights are indispensable for predicting the physicochemical properties of this scaffold in downstream formulation and co-crystallization studies.
References
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PubChem Compound Summary for CID 702695, 3-(5-Nitro-2-furyl)acrylic acid. National Center for Biotechnology Information. URL:[Link]
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PubChem Compound Summary for CID 619653, 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. National Center for Biotechnology Information. URL:[Link]
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trans-5-Nitro-2-furanacrylic acid. Olszak, T. A., Peeters, O. M., Blaton, N. M., & De Ranter, C. J. Acta Crystallographica Section C, 1994, 50(12), 1930-1931. URL:[Link]
